Cas no 447-00-7 (6-phenyl-3-sulfanyl-1,2,4-triazin-5-ol)

6-Phenyl-3-sulfanyl-1,2,4-triazin-5-ol is a heterocyclic compound featuring a triazine core functionalized with a phenyl group, a sulfanyl (thiol) moiety, and a hydroxyl group. This structure imparts unique reactivity, making it valuable in synthetic chemistry and pharmaceutical applications. The presence of both thiol and hydroxyl groups enhances its versatility as a building block for further derivatization, enabling the formation of sulfur- or oxygen-containing derivatives. Its triazine scaffold is known for stability and potential bioactivity, suggesting utility in medicinal chemistry research. The compound’s distinct substitution pattern may also facilitate coordination chemistry, offering applications in catalyst design or material science.
6-phenyl-3-sulfanyl-1,2,4-triazin-5-ol structure
447-00-7 structure
Product Name:6-phenyl-3-sulfanyl-1,2,4-triazin-5-ol
CAS No:447-00-7
MF:C9H7N3OS
MW:205.236379861832
MDL:MFCD00665863
CID:1516652
PubChem ID:732514
Update Time:2025-06-08

6-phenyl-3-sulfanyl-1,2,4-triazin-5-ol Chemical and Physical Properties

Names and Identifiers

    • 6-Phenyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
    • F0306-0476
    • 3-mercapto-6-phenyl-1,2,4-triazolo&lt
    • 3,4-a&gt
    • phthalazine
    • 6-Phenyl-1,2,4-triazine-3(2H)-thione-5(4H)-one
    • 1,2,4-Triazolo(3,4-a)phthalazine, 3-mercapto-6-phenyl-
    • AC1O4Q12
    • CTK3E9823
    • 6-phenyl-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-5-one
    • 3-Mercapto-6-phenyl-1,2,4-triazolo(3,4-a)phthalazine
    • 3-Thio-6-phenyl-1,2,4-triazin-5-one
    • 6-phenyl-3-thio-s-triazolo&lt
    • BRN 4493920
    • 1,2,4-Triazolo(3,4-a)phthalazine-3(2H)-thione, 6-phenyl-
    • 3-thio-6-phenyl-1,2,4-triazine-3,5(2H,4H)-dione
    • 6-phenyl-1,2,4-triazine-3(2H)-thion-5(4H)-one
    • 6-phenyl-3-thio-s-triazolo[3,4-a]phthalazine
    • 6-phenyl-3-thioxo-as-triazin-5-one
    • 3-THIO-6-PHENYL-2H-1,2,4-TRIAZIN-5-ONE
    • 6-Phenyl-3-sulphanyl-1,2,4-triazin-5(2H)-one, 2,5-Dihydro-5-oxo-6-phenyl-3-sulphanyl-1,2,4-triazine
    • 1,2,4-Tri
    • 3-mercapto-6-phenyl-1,2,4-triazolo< 3,4-a> phthalazine
    • 6-phenyl-3-thio-s-triazolo< 3,4-a> phthalazine
    • 6-phenyl-3-sulfanyl-1,2,4-triazin-5-ol
    • Z276549538
    • 3-Mercapto-6-phenyl-as-triazin-5-ol
    • AKOS023093392
    • G62584
    • 6-phenyl-3-sulfanyl-2,5-dihydro-1,2,4-triazin-5-one
    • AKOS026675618
    • F3317-0005
    • 16075-92-6
    • MFCD00665863
    • 6-phenyl-2,3 ,4,5-tetrahydro-1 ,2,4-triazin-5-one-3-thione
    • SB73265
    • DTXSID70936387
    • AKOS000274308
    • AKOS000533551
    • STK822890
    • SCHEMBL1065660
    • STK786682
    • 6-PHENYL-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-5-ONE
    • 6-Phenyl-3-thio-as-triazine-3,5(2H,4H)-dione
    • EN300-238207
    • WAQGGKJKDGJEEA-UHFFFAOYSA-N
    • F1207-0048
    • 3-mercapto-6-phenyl-1,2,4-triazin-5(4H)-one
    • 447-00-7
    • 6-Phenyl-3-thio-1,2,4-triazin-5(2H)-one
    • CS-0452574
    • 3-Mercapto-6-phenyl-[1,2,4]triazin-5-ol
    • 3-mercapto-6-phenyl-1,2,4-triazin-5-ol
    • 3,4-Dihydro-6-phenyl-3-thioxo-1,2,4-triazin-5(2H)-one
    • 1,2,4-triazin-5-ol, 3-mercapto-6-phenyl-
    • 6-phenyl-3-sulfanylidene-2H-1,2,4-triazin-5-one
    • AI3-51974
    • AB00682103-01
    • as-Triazine-3,5(2H,4H)-dione, 6-phenyl-3-thio-
    • as-Triazin-5-ol, 3-mercapto-6-phenyl-
    • PS-8101
    • 1,2,4-Triazin-5(2H)-one, 3,4-dihydro-6-phenyl-3-thioxo-
    • 6-phenyl-3-thioxo-2H-[1,2,4]triazin-5-one
    • AG-690/12887884
    • MDL: MFCD00665863
    • Inchi: 1S/C9H7N3OS/c13-8-7(11-12-9(14)10-8)6-4-2-1-3-5-6/h1-5H,(H2,10,12,13,14)
    • InChI Key: WAQGGKJKDGJEEA-UHFFFAOYSA-N
    • SMILES: S=C1NN=C(C(N1)=O)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 205.03098303g/mol
  • Monoisotopic Mass: 205.03098303g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 85.6Ų

6-phenyl-3-sulfanyl-1,2,4-triazin-5-ol Pricemore >>

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Additional information on 6-phenyl-3-sulfanyl-1,2,4-triazin-5-ol

Introduction to 6-phenyl-3-sulfanyl-1,2,4-triazin-5-ol (CAS No. 447-00-7)

6-phenyl-3-sulfanyl-1,2,4-triazin-5-ol, identified by its Chemical Abstracts Service number (CAS No. 447-00-7), is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the triazine family, characterized by a three-membered ring containing three nitrogen atoms. The presence of a phenyl group and a sulfanyl substituent at the 6th and 3rd positions, respectively, imparts unique chemical properties that make it a valuable scaffold for drug discovery and development.

The structural features of 6-phenyl-3-sulfanyl-1,2,4-triazin-5-ol contribute to its potential biological activity. The triazine core is known to exhibit a wide range of pharmacological effects, including antimicrobial, antiviral, and anti-inflammatory properties. The phenyl group enhances hydrophobicity, while the sulfanyl group introduces polarity and potential interactions with biological targets. These characteristics make it an attractive candidate for further investigation in medicinal chemistry.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for therapeutic applications. 6-phenyl-3-sulfanyl-1,2,4-triazin-5-ol has been studied for its potential role in modulating various biological pathways. For instance, research has suggested that this compound may interfere with enzyme activity by binding to specific pockets on the enzyme surface. This binding can lead to inhibition of key metabolic pathways involved in disease progression.

One of the most compelling aspects of 6-phenyl-3-sulfanyl-1,2,4-triazin-5-ol is its versatility as a chemical scaffold. Chemists have leveraged this compound to design derivatives with enhanced potency and selectivity. By modifying the substituents on the triazine ring, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of the molecule. This approach has led to the discovery of several promising lead compounds that are currently undergoing further investigation.

The sulfanyl group in 6-phenyl-3-sulfanyl-1,2,4-triazin-5-ol plays a crucial role in determining its reactivity and interactions with biological targets. Sulfanyl groups are known to participate in hydrogen bonding and hydrophobic interactions, which can influence the binding affinity and specificity of a compound. This makes them particularly valuable in drug design, as they can help optimize the interaction between a drug molecule and its target protein or enzyme.

Recent studies have also explored the synthetic pathways for 6-phenyl-3-sulfanyl-1,2,4-triazin-5-ol. The synthesis of this compound involves multi-step reactions that require careful optimization to ensure high yield and purity. Advances in synthetic methodologies have enabled researchers to produce this compound more efficiently, paving the way for larger-scale studies and commercial applications.

The pharmaceutical industry has been particularly interested in 6-phenyl-3-sulfanyl-1,2,4-triazin-5-ol due to its potential therapeutic benefits. Preclinical studies have shown that derivatives of this compound may have applications in treating various diseases, including cancer and inflammatory disorders. These studies have highlighted the need for further research to fully understand the mechanisms of action and potential side effects of this class of compounds.

In conclusion,6-phenoxyethylamine hydrochloride is a promising candidate for drug development with unique structural features that make it suitable for modulating biological pathways involved in disease progression. Its versatility as a chemical scaffold allows for the design of derivatives with enhanced potency and selectivity. Continued research into this compound is likely to yield valuable insights into its potential therapeutic applications.

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